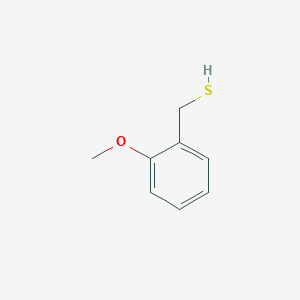

(2-Methoxyphenyl)methanethiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

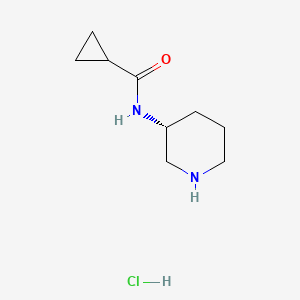

(2-Methoxyphenyl)methanethiol is an organosulfur compound characterized by the presence of a methoxy group attached to a phenyl ring and a thiol group attached to a methylene bridge

Applications De Recherche Scientifique

(2-Methoxyphenyl)methanethiol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential role in modulating biological pathways involving thiol groups.

Medicine: Explored for its potential therapeutic properties, including antioxidant and antimicrobial activities.

Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mécanisme D'action

Target of Action

The primary target of (2-Methoxyphenyl)methanethiol is the enzyme methanethiol oxidase (MTO), which is encoded by the gene SELENBP1 . This enzyme catalyzes the oxidation of methanethiol to formaldehyde, hydrogen peroxide (H2O2), and hydrogen sulfide (H2S) in the presence of oxygen .

Mode of Action

This compound interacts with its target, MTO, by serving as a substrate for the enzyme. The oxidation process results in the production of formaldehyde, H2O2, and H2S . These products may exert pleiotropic effects and bivalent (both stimulatory and inhibitory) actions on signaling pathways, depending on their concentration and cellular localization as well as the (patho)physiological context .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the sulfur metabolism pathway . Dysregulation of this pathway, such as in cancer, can result in elevated levels of volatile sulfur compounds (VSCs) like methanethiol . An increase in methanethiol levels may derive from non-enzymatic reactions, such as a Maillard reaction between glucose and methionine, two metabolites enriched in cancer cells . High methionine concentrations in cancer cells may also result in enzymatic methanethiol production in mitochondria .

Pharmacokinetics

For example, 2-methoxyphenylmetyrapone, a potential adrenal imaging agent, was investigated in rats following an intravenous dose of 25 mg/kg . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the context. In cancer, for example, methanethiol contributes to the scent of cancer as part of the cancer-associated signature combination of volatile organic compounds (VOCs) that are increasingly being exploited for non-invasive early cancer diagnosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, gut bacteria are a major exogenous source of exposure to methanethiol, with methanethiol-producing strains such as Fusobacterium nucleatum highly abundant in the gut microbiome of colorectal carcinoma (CRC) patients . Furthermore, methanethiol can be formed abiotically from H2S, CO2, and H2 . Therefore, the occurrence of methanethiol production in acidic geothermal environments in which verrucomicrobial methanotrophs thrive is very likely .

Analyse Biochimique

Biochemical Properties

It is known that methanethiol, a related compound, can be oxidized by methanethiol oxidase (MTO) activity of selenium-binding protein 1 (SELENBP1)

Cellular Effects

Methanethiol, a related compound, has been associated with cancer and has been proposed as a promising biomarker for non-invasive cancer diagnosis

Molecular Mechanism

Iodine has been used as a catalyst in the aerobic oxidation of thiols, which could potentially apply to (2-Methoxyphenyl)methanethiol

Temporal Effects in Laboratory Settings

Methanethiol, a related compound, was degraded in a lab-scale upflow anaerobic sludge blanket reactor

Metabolic Pathways

Methanethiol, a related compound, is involved in the dysregulation of sulfur metabolism in cancer

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(2-Methoxyphenyl)methanethiol can be synthesized through several methods. One common approach involves the reaction of 2-methoxybenzyl chloride with sodium hydrosulfide in the presence of a suitable solvent such as ethanol. The reaction typically proceeds under reflux conditions, yielding this compound as the primary product.

Another method involves the reduction of 2-methoxybenzyl disulfide using reducing agents such as lithium aluminum hydride or sodium borohydride. This reduction process is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the chlorination of 2-methoxybenzyl alcohol followed by nucleophilic substitution with sodium hydrosulfide. The reaction conditions are optimized to maximize yield and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

(2-Methoxyphenyl)methanethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides using oxidizing agents such as iodine or hydrogen peroxide.

Reduction: The compound can be reduced to form the corresponding sulfide using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Iodine in the presence of an oxygen atmosphere at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether under an inert atmosphere.

Substitution: Sodium hydrosulfide in ethanol under reflux conditions.

Major Products Formed

Oxidation: (2-Methoxyphenyl)methyldisulfide.

Reduction: (2-Methoxyphenyl)methyl sulfide.

Substitution: Various substituted phenylmethanethiols depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methanethiol: A simpler thiol compound with a similar sulfur-containing functional group.

(4-Methoxyphenyl)methanethiol: A structural isomer with the methoxy group in the para position.

(2-Chlorophenyl)methanethiol: A related compound with a chloro substituent instead of a methoxy group.

Uniqueness

(2-Methoxyphenyl)methanethiol is unique due to the presence of both a methoxy and a thiol group, which confer distinct chemical properties. The methoxy group increases the compound’s electron density, enhancing its nucleophilicity, while the thiol group provides a reactive site for various chemical transformations. This combination of functional groups makes this compound a versatile compound in organic synthesis and other applications.

Propriétés

IUPAC Name |

(2-methoxyphenyl)methanethiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c1-9-8-5-3-2-4-7(8)6-10/h2-5,10H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPRWIOAUZHXDGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CS |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-(furan-2-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one](/img/structure/B2932522.png)

![(Z)-N-(3-allylnaphtho[2,1-d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2932525.png)

![N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2932531.png)

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2932535.png)

![1-(4-fluorophenyl)-4-isopropyl-7-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2932537.png)

![2-[4-({[4-(Morpholin-4-yl)thian-4-yl]methyl}sulfamoyl)phenoxy]acetamide](/img/structure/B2932538.png)

![2-Methyl-6-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidin-3-yl}methoxy)pyridine](/img/structure/B2932540.png)

![2-chloro-N-[cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]pyridine-4-carboxamide](/img/structure/B2932545.png)